molecular formula C7H16N2O2S B3039554 Piperidine-2-ethylsulfonic acid amide CAS No. 1184801-24-8

Piperidine-2-ethylsulfonic acid amide

Cat. No. B3039554
CAS RN: 1184801-24-8
M. Wt: 192.28
InChI Key: HDRHXUUEMKRRRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry .


Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential antiviral properties . Their unique chemical structure allows them to interfere with the life cycle of viruses, making them potential candidates for antiviral drug development.

Antimalarial Applications

Piperidine derivatives are being utilized as antimalarial agents . Their ability to interfere with the life cycle of the malaria parasite makes them effective in treating and preventing malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They can inhibit the growth of bacteria and fungi, making them useful in treating various infections.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are being utilized as analgesic (pain-relieving) and anti-inflammatory agents . They can help reduce pain and inflammation, making them useful in managing conditions like arthritis.

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives are being utilized as anti-Alzheimer and antipsychotic agents . They can help manage symptoms of Alzheimer’s disease and other psychiatric disorders.

Future Directions

The field of amide synthesis, including compounds like Piperidine-2-ethylsulfonic acid amide, holds a lot of promise in the future of synthetic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Piperidine-2-ethylsulfonic acid amide is a derivative of piperidine, an essential heterocyclic system used in the production of various drugs . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, piperine, a piperidine derivative, has been reported to inhibit inflammation and fibrosis by downregulating TGF-ß/SMAD signaling .

Biochemical Pathways

Piperidine derivatives are known to regulate multiple signaling molecules and pathways . They can affect cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and more . They also regulate signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota

Pharmacokinetics

Piperidine derivatives are known to have various pharmacokinetic properties that affect their bioavailability .

Result of Action

Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

Environmental factors can significantly impact the action of many drugs, including piperidine derivatives .

properties

IUPAC Name

2-piperidin-2-ylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-12(10,11)6-4-7-3-1-2-5-9-7/h7,9H,1-6H2,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRHXUUEMKRRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-2-ethylsulfonic acid amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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